molecular formula C18H24N4O3 B11530202 (3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-cyclopentylbutanamide

(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-cyclopentylbutanamide

Cat. No.: B11530202
M. Wt: 344.4 g/mol
InChI Key: OPBQSLYUQODKOY-CIAFOILYSA-N
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Description

(3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopentyl group, an acetamidophenyl moiety, and a butanamide backbone, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient purification techniques such as recrystallization and chromatography is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamidophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Research: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-CYCLOPENTYL-3-{[(4-ACETAMIDOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopentyl group and acetamidophenyl moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

4-acetamido-N-[(E)-[4-(cyclopentylamino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C18H24N4O3/c1-12(11-17(24)20-15-5-3-4-6-15)21-22-18(25)14-7-9-16(10-8-14)19-13(2)23/h7-10,15H,3-6,11H2,1-2H3,(H,19,23)(H,20,24)(H,22,25)/b21-12+

InChI Key

OPBQSLYUQODKOY-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)NC(=O)C)/CC(=O)NC2CCCC2

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C)CC(=O)NC2CCCC2

Origin of Product

United States

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